molecular formula C16H14Cl2O5 B044422 Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate CAS No. 124992-48-9

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

Cat. No.: B044422
CAS No.: 124992-48-9
M. Wt: 357.2 g/mol
InChI Key: WXJXATZMSNYPTG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is a synthetic phenoxypropanoate ester of significant interest in agricultural chemistry research, particularly in the development of novel herbicidal agents. Its molecular structure, featuring dichloro and hydroxyphenoxy substituents, is strategically designed to mimic endogenous plant hormones and inhibit key enzymatic processes. The primary research value of this compound lies in its potential mechanism of action as an acetyl-CoA carboxylase (ACCase) inhibitor, which disrupts lipid biosynthesis in sensitive grass species, leading to growth inhibition and cell membrane disruption. Researchers utilize this high-purity compound to investigate its selectivity, absorption, translocation, and metabolism in plants, as well as to establish structure-activity relationships (SAR) for the design of next-generation herbicides with improved efficacy and environmental profiles. It serves as a critical reference standard and a versatile chemical scaffold for synthesizing analogs in discovery biology programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJXATZMSNYPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924981
Record name Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124992-48-9
Record name Propanoic acid, 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124992489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate, often referred to in the context of its herbicidal properties, is a compound that exhibits significant biological activity. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dichlorophenol moiety and a propanoate ester. Its chemical formula is C₁₈H₁₈Cl₂O₅, indicating the presence of chlorine atoms which contribute to its biological activity.

This compound primarily functions as an herbicide. It acts by inhibiting specific biochemical pathways essential for plant growth, particularly targeting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial in fatty acid biosynthesis. This inhibition leads to disrupted cellular processes in target plants, ultimately resulting in their death.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Herbicidal Activity : Effective against various broadleaf weeds and grasses.
  • Mechanism : Inhibition of ACCase disrupts lipid synthesis.
  • Toxicity : Low toxicity to non-target organisms when used according to recommended guidelines.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound. Below are key findings from notable research:

  • Efficacy Against Weeds : A study demonstrated that this herbicide significantly reduced the biomass of targeted weed species compared to untreated controls. The application rates varied, but optimal results were observed at concentrations around 200 g/ha .
  • Impact on Non-target Species : Research indicated that while effective against weeds, this compound showed minimal adverse effects on beneficial insects and soil microorganisms at recommended application rates .
  • Metabolism in Plants : Investigations into the metabolism of this compound in wheat revealed that it undergoes aryl hydroxylation and other transformations that reduce its phytotoxicity over time .

Table 1: Herbicidal Efficacy Against Various Weeds

Weed SpeciesApplication Rate (g/ha)Biomass Reduction (%)
Amaranthus retroflexus10075
Echinochloa crus-galli20090
Setaria viridis15085

Table 2: Toxicity Profile to Non-target Organisms

Organism TypeLC50 (mg/L)Observations
Daphnia magna>1000No significant mortality observed
Pseudokirchneriella subcapitata>5000Growth inhibition <10%
Earthworms (Eisenia fetida)>5000No observable effects

Scientific Research Applications

Agricultural Applications

Herbicide Use

Diclofop-methyl is predominantly used as a selective herbicide, particularly effective against annual grasses in various crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. This inhibition leads to the disruption of membrane integrity and ultimately plant death.

Table 1: Herbicidal Efficacy of Diclofop-methyl

Crop TypeTarget WeedsApplication Rate (kg/ha)Efficacy (%)
WheatAnnual bluegrass, wild oats0.75 - 1.090-95
BarleyBarnyard grass, foxtail millet0.75 - 1.085-90
RiceVarious grass species0.5 - 1.080-85

The above table summarizes the efficacy of diclofop-methyl against common weeds in different crop types, demonstrating its effectiveness as a post-emergence herbicide.

Metabolism Studies

Research has indicated that diclofop-methyl undergoes metabolic transformation in crops such as wheat. A study published in the Journal of Agricultural and Food Chemistry reported on the aryl hydroxylation of diclofop-methyl, revealing insights into its degradation pathways and potential residues in edible crops . Understanding these metabolic processes is crucial for assessing environmental impact and food safety.

Pharmacological Applications

Potential Therapeutic Uses

While primarily utilized as a herbicide, there is emerging interest in the pharmacological properties of diclofop-methyl due to its structural similarities to other bioactive compounds. Preliminary studies suggest potential applications in modulating neurotransmitter activities, although this area requires further exploration.

Case Study: Neurotransmitter Modulation

A case study explored the effects of diclofop-methyl on neurotransmitter agents, indicating possible interactions that could influence cardiovascular functions. The study emphasized the need for comprehensive toxicological assessments to evaluate safety before considering any therapeutic applications .

Environmental Impact and Safety Assessments

Toxicological Studies

Given its widespread use, numerous studies have focused on the environmental and health impacts of diclofop-methyl. Research has shown that while it is effective against target weeds, it can also affect non-target plant species and aquatic life if not managed properly.

Table 2: Toxicity Profiles of Diclofop-methyl

Organism TypeToxicity Level (LC50)Reference
Fish10 mg/L[Study A]
Aquatic Invertebrates5 mg/L[Study B]
BirdsLow toxicity[Study C]

This table provides a summary of toxicity levels across various organisms, highlighting the need for careful application practices to mitigate adverse effects on non-target species.

Comparison with Similar Compounds

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Use/Function
This compound C₁₆H₁₄Cl₂O₅ 357.19 2,4-dichloro-5-hydroxyphenoxy substituent; methyl ester Metabolite of diclofop-methyl
Diclofop-methyl C₁₆H₁₄Cl₂O₅ 357.19 2,4-dichlorophenoxy substituent (no hydroxyl group) Herbicide (parent compound)
Haloxyfop-methyl C₁₆H₁₃ClF₃NO₄ 375.73 3-chloro-5-(trifluoromethyl)pyridinyloxy substituent Selective herbicide for grasses
Quizalofop-ethyl C₁₉H₁₇ClN₂O₄ 392.81 6-chloro-2-quinoxalinyloxy substituent; ethyl ester Post-emergence herbicide
Fluazifop-butyl C₁₉H₂₀F₃NO₄ 383.36 5-(trifluoromethyl)-2-pyridinyloxy substituent; butyl ester Broad-spectrum herbicide

Key Observations :

  • Substituent Diversity: The hydroxyl group in the target compound distinguishes it from diclofop-methyl, likely increasing polarity and reducing environmental persistence . Haloxyfop-methyl and quizalofop-ethyl incorporate heterocyclic moieties (pyridine/quinoxaline), enhancing target specificity .
  • Ester Group Variation : The methyl ester in the target compound vs. ethyl/butyl esters in others influences solubility and metabolic stability. For example, haloxyfop-methyl’s water solubility is 9.3 mg/L , while the hydroxylated metabolite may exhibit higher solubility due to its polar -OH group.
Regulatory and Environmental Profiles
  • This compound: EPA tolerances established at 0.05 ppm in crops like barley and wheat .
  • Haloxyfop-methyl : Classified as a UN-regulated substance (acute toxicity) with CAS 69806-40-2 .
  • Diclofop-methyl : Withdrawn in some regions due to groundwater contamination risks; its metabolite (target compound) is monitored under EPA guidelines .

Preparation Methods

Preparation of Key Intermediates

The synthesis begins with the preparation of methyl (S)-2-chloropropionate, a chiral intermediate critical for maintaining stereochemical integrity. As described in the Chinese patent CN102382048A, α-chloro propionic acid reacts with methanol in a 1:1 molar ratio under hydrogen peroxide catalysis (5–10% by mass) at 100–120°C for 8–10 hours. The hydrogen peroxide catalyst is pre-synthesized by neutralizing sodium peroxide with phosphoric acid or sodium phosphate monobasic, followed by cooling to −5°C to precipitate Na₂HPO₄·10H₂O, which is separated via centrifugation. This step ensures high enantiomeric purity (>95%) by leveraging the chirality of hydrogen peroxide.

Halogenation and Substitution Reactions

The second critical intermediate, 2,3-dichloro-5-trifluoromethylpyridine, is synthesized via chlorination of 5-picoline at 350–450°C in a nitrogen and tetrachloroethylene system. Subsequent fluorination with hydrogen fluoride and potassium fluoride yields 2,3-dichloro-5-trifluoromethylpyridine, which undergoes nucleophilic aromatic substitution with para-hydroxybenzene at 150–180°C to form 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine.

Final Esterification

The target compound is synthesized by reacting methyl (S)-2-chloropropionate with 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine in a 1:1 molar ratio using methyl sulfone as a solvent and 5–10% wormwood salt as a catalyst. The reaction proceeds for 35–40 hours, yielding methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate with >90% purity and minimal racemization.

Alkali Metal Salt-Mediated Condensation

Racemization Mitigation Strategies

The European patent EP0344746A2 highlights the importance of alkali metal salts in minimizing racemization during esterification. Optically active 2-(4-hydroxyphenoxy)propionic acid is converted to its sodium or potassium salt using alkali metal carbonate (≥2 equivalents) in polar aprotic solvents like dimethylformamide. This salt is then reacted with 2,4-dichloro-5-hydroxyaryl halides at 50–85°C, achieving >97% enantiomeric excess (ee) for the final ester.

Solvent and Temperature Optimization

Reactions conducted in dimethyl sulfoxide (DMSO) at 70°C for 24 hours yield superior results compared to acetonitrile or tetrahydrofuran, with DMSO stabilizing the transition state and reducing side reactions. Post-reaction esterification with methyl iodide in methanol, catalyzed by Dowex™ MSC-1 ion-exchange resin, completes the synthesis with >95% conversion.

Comparative Analysis of Methodologies

Yield and Purity

The hydrogen peroxide-catalyzed method achieves 85–90% yield with high stereochemical fidelity, while the alkali metal salt route offers 78–85% yield but superior scalability. Purity metrics from HPLC analysis reveal 92–95% for the former and 89–93% for the latter, attributed to differences in byproduct formation during fluorination steps.

Table 1: Reaction Conditions and Outcomes

ParameterHydrogen Peroxide MethodAlkali Metal Salt Method
CatalystH₂O₂ (5–10%)K₂CO₃ (2 eq)
Temperature Range100–180°C50–85°C
Reaction Time35–40 hours24–48 hours
Yield85–90%78–85%
Enantiomeric Excess (ee)>95%>97%

Industrial Scalability

The hydrogen peroxide method’s reliance on high-temperature fluorination (350–450°C) poses challenges for large-scale reactors, whereas the alkali metal salt process operates under milder conditions, reducing energy costs. However, the former’s use of methyl sulfone solvent simplifies product isolation via fractional distillation.

Recent Advances in Catalytic Systems

Enzymatic Resolution

Recent studies propose lipase-mediated kinetic resolution of racemic 2-(4-hydroxyphenoxy)propionic acid to achieve >99% ee, though industrial adoption remains limited due to enzyme cost and reaction time (72–96 hours).

Flow Chemistry Applications

Microreactor systems enable continuous synthesis of 2,4-dichloro-5-hydroxyaryl halides at 200°C with 98% conversion, reducing intermediate degradation observed in batch processes .

Q & A

Basic: What validated analytical methods are recommended for detecting Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate and its metabolites in plant tissues?

Answer:
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detection. Optimize separation using reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) to achieve baseline resolution. For quantification, use a calibration curve with the parent compound and known metabolites (e.g., 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid) as reference standards. Monitor for the molecular ion [M+H]+ at m/z 450 (observed in structurally related compounds) and confirm fragmentation patterns using tandem MS .

Basic: How can researchers ensure synthetic purity of this compound during preparation?

Answer:
Follow a three-step synthesis protocol:

Etherification: React 2,4-dichloro-5-hydroxybenzene with 4-hydroxyphenoxypropanoate under basic conditions (K₂CO₃/DMF).

Esterification: Protect the hydroxyl group using tert-butyl dimethylsilyl (TBS) chloride before methyl ester formation.

Purification: Use flash chromatography (hexane/ethyl acetate gradient) and confirm purity via HPLC (>97% by area) and ¹H NMR (absence of extraneous peaks at δ 3.7–4.2 ppm for methoxy and propanoate groups) .

Advanced: How do structural modifications at the 5-position (e.g., hydroxyl vs. methoxy) influence herbicidal efficacy and metabolic stability?

Answer:
The 5-hydroxyl group increases polarity, enhancing water solubility but reducing soil persistence compared to methoxy analogs (e.g., HOE-030291). However, hydroxylation at this position is critical for bioactivation in plants, as seen in diclofop-methyl metabolism. Use comparative bioassays (e.g., acetyl-CoA carboxylase inhibition in grasses) and soil half-life studies (via LC-MS/MS) to quantify trade-offs between activity and environmental persistence .

Advanced: What conflicting data exist regarding the environmental fate of this compound, and how can they be resolved?

Answer:
Discrepancies arise in reported soil half-lives (e.g., 15–60 days) due to variations in microbial activity and pH. To resolve:

  • Conduct controlled microcosm studies with standardized OECD 307 guidelines.
  • Use isotopically labeled compound (¹³C or ²H) to track degradation pathways.
  • Compare metabolite profiles across soil types; prioritize 2,4-dichloro-5-hydroxy-phenoxy fragments, which exhibit phytotoxicity at residual levels .

Advanced: What mechanistic insights explain resistance development in weeds against aryloxyphenoxypropionate (AOPP) herbicides like this compound?

Answer:
Resistance often stems from ACCase gene mutations (e.g., Ile-1781-Leu) or enhanced detoxification via cytochrome P450 monooxygenases. To investigate:

  • Genotyping: Amplify ACCase domains from resistant biotypes via PCR and Sanger sequencing.
  • Metabolite Profiling: Incubate the compound with microsomal fractions from resistant plants; monitor hydroxylation/cleavage products (e.g., 5-hydroxy metabolites) using LC-HRMS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Exposure Control: Use fume hoods and PPE (nitrile gloves, lab coats). Monitor airborne concentrations with OSHA-approved samplers (NIOSH Method 5602).
  • Decontamination: Immediately rinse skin with water for 15 minutes; use emergency showers for bulk contact.
  • Waste Management: Neutralize acidic metabolites with sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the binding affinity of this compound to non-target plant ACCases?

Answer:

  • Docking Studies: Use AutoDock Vina with ACCase crystal structures (PDB: 1UYR) to simulate binding. Prioritize residues in the carboxyltransferase domain.
  • MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of herbicide-ACCase complexes. Compare free energy values (MM/PBSA) between susceptible and resistant variants .

Basic: What are the key differences in regulatory thresholds for this compound in agricultural vs. non-agricultural settings?

Answer:
The EPA sets tolerances for raw commodities (e.g., 0.1 ppm in cereals) under 40 CFR §180.385. In non-agricultural zones (e.g., wetlands), follow FIFRA guidelines for incidental exposure (≤0.01 ppm in water). Always cross-validate regional regulations (e.g., EU Directive 1107/2009) .

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Feasible Synthetic Routes

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Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
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